DL-AP5 Sodium salt

NMDA receptor pharmacology stereoselectivity glutamate binding site

DL-AP5 Sodium salt is the water-soluble racemic NMDA antagonist delivering cost-effective, complete receptor blockade without the potency premium of stereoenriched D-AP5. Its 100 mM aqueous solubility eliminates alkaline reconstitution artifacts inherent to the free acid form, preserving pH-sensitive neuronal culture integrity. With well-characterized selectivity—antagonizing NMDA responses without affecting quisqualate or kainate receptors—it is the definitive control antagonist for hippocampal LTP/LTD, cortical excitotoxicity (1–3 mM), and patch-clamp EPSC isolation studies where reproducible, artifact-free NMDA inhibition is non-negotiable.

Molecular Formula C5H11NNaO5P
Molecular Weight 219.11 g/mol
Cat. No. B1141302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP5 Sodium salt
SynonymsDL-2-Amino-5-phosphonopentanoic acid sodium salt
Molecular FormulaC5H11NNaO5P
Molecular Weight219.11 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+]
InChIInChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1
InChIKeyKWRCYAPNGUCHOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP5 Sodium Salt: A Validated Competitive NMDA Receptor Antagonist for Synaptic Plasticity and Excitotoxicity Research


DL-AP5 Sodium salt (CAS 1303993-72-7; C5H11NNaO5P; MW 219.11) is the water-soluble sodium salt of the racemic competitive NMDA receptor antagonist DL-AP5 [1]. As a selective antagonist at the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors, this compound functions by competitively inhibiting glutamate binding, thereby blocking NMDA receptor-mediated calcium influx and downstream signaling pathways critical for synaptic plasticity, learning, memory, and excitotoxicity mechanisms . The racemic mixture comprises both the pharmacologically active D-isomer (D-AP5) and the substantially less active L-isomer (L-AP5), providing a defined and well-characterized pharmacological profile for neuroscientific investigations where complete NMDA receptor blockade is required .

DL-AP5 Sodium Salt Procurement Guide: Why Stereochemistry and Counterion Selection Prevent Direct Substitution


NMDA receptor antagonists within the 2-amino-phosphonoalkanoate series cannot be interchanged without fundamentally altering experimental outcomes due to three critical parameters: stereochemical configuration, carbon chain length, and counterion form [1]. First, the D-isomer of AP5 exhibits approximately 52-fold higher potency than the L-isomer at NMDA receptors, meaning substitution of DL-AP5 (racemic mixture) with the more expensive D-AP5 (active isomer alone) yields quantitatively different dose-response relationships that invalidate cross-study comparisons [2]. Second, the sodium salt form provides water solubility up to 100 mM, whereas the free acid form (DL-AP5 free acid, CAS 76326-31-3) has limited water solubility of only 5.6 mg/mL, requiring alkaline reconstitution buffers that may interfere with pH-sensitive experimental systems . Third, chain-length homologues such as DL-AP7 (2-amino-7-phosphonoheptanoic acid) demonstrate divergent subunit selectivity and anticonvulsant potency profiles in vivo that preclude direct substitution in electrophysiological or behavioral assays [3]. These molecular-level differences translate into irreproducible experimental outcomes if overlooked during procurement.

DL-AP5 Sodium Salt Comparative Evidence: Quantified Differentiation vs. D-AP5, L-AP5, Free Acid, and AP7


Stereoisomer Potency Differentiation: DL-AP5 vs. D-AP5 vs. L-AP5 in NMDA Receptor Antagonism

DL-AP5 is a racemic mixture of D- and L-isomers; however, the NMDA receptor antagonist activity resides predominantly in the D-isomer. The D-isomer (D-AP5) displays a binding affinity Kd of 1.4 μM at the NMDA receptor glutamate binding site [1]. In direct comparison, D-AP5 exhibits approximately 52-fold higher potency than the L-isomer (L-AP5) . In isolated spinal cord preparations, the apparent KD of 2-amino-5-phosphonovalerate for antagonism of NMDA-induced responses was determined to be 1.4 μM, with the antagonism attributed mainly to the (-)-isomer (D-AP5) [2]. Consequently, DL-AP5 (the racemate) exhibits approximately half the molar potency of pure D-AP5 in NMDA receptor functional assays, a critical quantitative difference that must inform dose selection in experimental design .

NMDA receptor pharmacology stereoselectivity glutamate binding site competitive antagonism

Aqueous Solubility Advantage: DL-AP5 Sodium Salt vs. Free Acid Form for Direct Reconstitution

The sodium salt form of DL-AP5 provides a substantial practical advantage in experimental workflow compared to the free acid form. DL-AP5 Sodium salt exhibits aqueous solubility of 100 mM in water, enabling direct reconstitution in physiological buffers without additional preparation steps . In contrast, the free acid form (DL-AP5, CAS 76326-31-3) has limited water solubility of only 5.6 mg/mL (approximately 28.4 mM) and typically requires dissolution in 0.1 M NaOH (4 mg/mL) for complete solubilization . This difference eliminates the need for alkaline reconstitution buffers when using the sodium salt, which is particularly critical for pH-sensitive experimental systems such as neuronal culture preparations, brain slice electrophysiology, and in vivo microinfusion studies where alkaline pH shifts can independently alter neuronal excitability and synaptic function .

solubility formulation electrophysiology buffer compatibility

Homologue Selectivity Comparison: DL-AP5 vs. DL-AP7 Anticonvulsant Potency in Kindled Seizure Models

In comparative studies of NMDA receptor antagonists in electrically kindled rat seizure models, the chain-length homologues DL-AP5 and DL-AP7 demonstrate markedly different anticonvulsant potencies [1]. Focal administration of competitive NMDA antagonists into kindled rats yielded the following potency ranking (represented as ED50 or relative anticonvulsant potency values): D-CPP (most potent) > DL-CPP > DL-AP7 > DL-AP5 (least potent among compounds tested) [2]. Specifically, DL-AP7 demonstrated substantially greater anticonvulsant efficacy than DL-AP5 in this model, with DL-AP5 showing the highest ED50 value (i.e., lowest potency) among the five competitive NMDA antagonists evaluated [3]. Molecular docking studies into NR2A and NR2B NMDA receptor subunits have further revealed distinct binding interaction patterns between DL-AP5 and DL-AP7, suggesting that differences in subunit selectivity contribute to the divergent pharmacological profiles observed in vivo .

anticonvulsant epilepsy NMDA antagonist in vivo pharmacology

Electrophysiological Selectivity Profile: DL-AP5 vs. Non-NMDA Glutamate Receptor Ligands

DL-AP5 demonstrates a well-characterized selectivity profile that distinguishes it from other excitatory amino acid receptor antagonists. In cortical neuron preparations, D-AP5 (the active component of DL-AP5) reduces NMDA-induced depolarization with no effect on responses to L-quisqualic acid (a non-NMDA glutamate receptor agonist) or kainic acid (a kainate receptor agonist) . In radioligand binding studies using crude postsynaptic density preparations from rat brain, DL-[3H]AP5 binding displacement by various agonists revealed the following rank order of potency: L-glutamate > D-aspartate > D-AP5 > DL-AP5 > ibotenate > NMDLA > quisqualate [1]. This pharmacological specificity confirms that DL-AP5 interacts selectively with NMDA-preferring receptors, with minimal cross-reactivity at quisqualate-preferring (AMPA) or kainate sites [2]. In isolated spinal cord preparations, 2-amino-5-phosphonovalerate was identified as the most potent substance among the ω-phosphonic α-carboxylic amino acid series for selective NMDA antagonism, with an apparent KD of 1.4 μM [3].

electrophysiology receptor selectivity synaptic transmission NMDA vs. AMPA/kainate

Comparative Binding Affinity Ranking: DL-AP5 Among NMDA Receptor Ligands in Postsynaptic Density Preparations

In direct comparative radioligand binding studies using crude postsynaptic density (PSD) preparations from rat brain, four radioligands were evaluated for their NMDA receptor binding characteristics. The rank order of affinity and percentage specific binding was: L-[3H]glutamate (highest) > D-[3H]aspartate > DL-[3H]AP5 > [3H]NMDA (lowest) [1]. The pharmacological specificity of binding displacement by agonists and antagonists yielded the potency order: L-glutamate > D-aspartate > D-AP5 > DL-AP5 > ibotenate > NMDLA > quisqualate [2]. Notably, L-[3H]glutamate showed interaction with two sites: a major NMDA receptor site and a minor quisqualate-preferring site with an affinity of 0.19 μM, whereas DL-[3H]AP5 demonstrated greater NMDA receptor selectivity, albeit with lower overall affinity than L-[3H]glutamate [3]. This positions DL-AP5 as a radioligand with intermediate affinity but superior NMDA receptor selectivity compared to the endogenous agonist glutamate.

radioligand binding NMDA receptor affinity ranking postsynaptic density

DL-AP5 Sodium Salt Stability and Storage Profile for Reproducible Long-Term Studies

DL-AP5 Sodium salt demonstrates defined stability parameters that support reproducible long-term experimental use. The lyophilized powder form is stable for 6 months after receipt when stored at room temperature under desiccating conditions . Once reconstituted in aqueous solution (up to 100 mM in sterile water), aliquots should be stored in tightly sealed vials at -20°C or below and used within 1 month . For optimal stability, storage under inert atmosphere is recommended due to the compound's hygroscopic nature . These defined stability windows, documented across multiple vendor technical datasheets (Tocris, USBiological, TargetMol), provide clear guidance for planning long-term pharmacological studies requiring consistent antagonist potency across experimental sessions [1].

stability storage conditions reproducibility long-term studies

DL-AP5 Sodium Salt: Validated Application Scenarios Based on Comparative Evidence


NMDA Receptor-Dependent Synaptic Plasticity Studies (LTP/LTD) Requiring Complete Antagonism

DL-AP5 Sodium salt is the appropriate selection for hippocampal long-term potentiation (LTP) and long-term depression (LTD) studies where complete NMDA receptor blockade is required as a control condition, but stereoenriched D-AP5 potency is not essential. The racemic mixture provides cost-effective NMDA antagonism with the active D-isomer (Kd = 1.4 μM) present at 50% of the total mass . The sodium salt's 100 mM aqueous solubility enables preparation of concentrated stock solutions for acute brain slice perfusion or in vivo intracerebroventricular infusion without pH adjustment artifacts that could independently alter synaptic function [1].

Excitotoxicity and Neuroprotection Assays in Primary Neuronal Cultures

For in vitro excitotoxicity studies using primary cortical or hippocampal neuronal cultures, DL-AP5 Sodium salt provides a well-characterized competitive NMDA receptor antagonist with documented neuroprotective efficacy at 1-3 mM concentrations against glutamate-induced toxicity . The sodium salt formulation eliminates the need for NaOH reconstitution required by the free acid form, which could otherwise induce alkaline pH stress in sensitive neuronal cultures and confound interpretation of neuroprotective outcomes [1]. The compound's selectivity profile—antagonizing NMDA responses without affecting quisqualate or kainate receptor-mediated currents—ensures that observed protective effects can be specifically attributed to NMDA receptor blockade [2].

Radioligand Binding Studies for NMDA Receptor Pharmacological Characterization

In radioligand binding assays using postsynaptic density (PSD) preparations or brain membrane homogenates, DL-AP5 serves as an intermediate-affinity NMDA receptor ligand with superior selectivity compared to L-glutamate, which binds to both NMDA and quisqualate-preferring sites (affinity 0.19 μM at the quisqualate site) . The established displacement potency rank order (L-glutamate > D-aspartate > D-AP5 > DL-AP5 > ibotenate > NMDLA > quisqualate) provides a validated reference framework for characterizing novel compounds' interactions with NMDA receptors [1].

Electrophysiological Isolation of NMDA Receptor-Mediated Synaptic Currents

For patch-clamp electrophysiology studies requiring pharmacological isolation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from AMPA/kainate receptor-mediated components, DL-AP5 Sodium salt provides a selective antagonist with no cross-reactivity at non-NMDA glutamate receptors . The sodium salt's high aqueous solubility (100 mM) supports preparation of concentrated intracellular or extracellular solutions for microiontophoretic application or bath perfusion, while its defined stability profile (6 months powder at RT; 1 month solution at -20°C) ensures consistent antagonist potency across multi-session recording experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-AP5 Sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.